4,4'-Di-N-acetylamino-diphenylsulfone-d8

Descripción general

Descripción

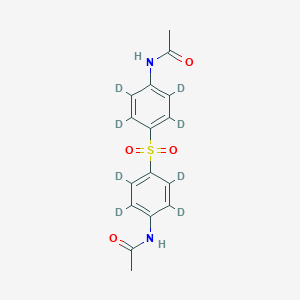

4,4’-Di-N-acetylamino-diphenylsulfone-d8 is an isotopically labeled compound used primarily in research. It is a derivative of dapsone, a well-known antibiotic used in the treatment of leprosy and dermatitis herpetiformis . The compound has a molecular formula of C16H8D8N2O4S and a molecular weight of 340.42 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-Di-N-acetylamino-diphenylsulfone-d8 typically involves the substitution reaction of 4,4’-dihydroxydiphenylsulfone (DHDPS) with deuterated acetic anhydride (D8-AA) to replace the hydroxyl groups, forming the desired deuterated compound . The reaction conditions generally include:

Reactants: 4,4’-dihydroxydiphenylsulfone and deuterated acetic anhydride

Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Temperature: Typically conducted at elevated temperatures to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for 4,4’-Di-N-acetylamino-diphenylsulfone-d8 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow reactors for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Di-N-acetylamino-diphenylsulfone-d8 can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4,4’-Di-N-acetylamino-diphenylsulfone-d8 is primarily used in proteomics research as an isotopically labeled intermediate . Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry.

Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4,4’-Di-N-acetylamino-diphenylsulfone-d8 is not well-documented. as a derivative of dapsone, it may share similar pathways. Dapsone works by inhibiting bacterial synthesis of dihydrofolic acid through competition with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This inhibition disrupts folate synthesis, which is crucial for bacterial growth and replication .

Comparación Con Compuestos Similares

Similar Compounds

Dapsone: The parent compound, widely used as an antibiotic.

4,4’-Dihydroxydiphenylsulfone: The precursor in the synthesis of 4,4’-Di-N-acetylamino-diphenylsulfone-d8.

4,4’-Diaminodiphenylsulfone: Another derivative of dapsone with similar applications.

Uniqueness

4,4’-Di-N-acetylamino-diphenylsulfone-d8 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in complex biological systems, providing a significant advantage over non-labeled compounds .

Actividad Biológica

Overview

4,4'-Di-N-acetylamino-diphenylsulfone-d8 is a labeled derivative of diphenylsulfone, which has garnered interest in various biological research applications due to its unique chemical structure and properties. This compound is particularly relevant in studies involving drug metabolism, enzyme interaction, and potential therapeutic applications.

- IUPAC Name : 4,4'-di(N-acetylamino)diphenylsulfone-d8

- CAS Number : 557794-37-3

- Molecular Formula : C16H16N2O4S

- Molecular Weight : 336.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The acetyl groups enhance its solubility and stability, facilitating its use in biochemical assays.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of diphenylsulfone possess antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has been tested against enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .

- Cellular Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of diphenylsulfone derivatives on Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for development as an antibacterial agent.

Case Study 2: Enzyme Inhibition

In a comparative analysis, the inhibitory effects of this compound on α-amylase were assessed using a colorimetric assay. The compound exhibited an IC50 value of approximately 25 µM, indicating moderate inhibitory activity compared to standard inhibitors.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTPYFGPPVFBBI-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454050 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557794-37-3 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.